
(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral compound with significant importance in various scientific fields It is a derivative of pyrrolidinone, characterized by the presence of an aminomethyl group at the fourth position and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-methylpyrrolidin-2-one and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the aminomethyl group. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.
Automated Purification Systems: Advanced purification systems are employed to streamline the purification process and ensure consistency in product quality.
化学反応の分析
Types of Reactions: (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.
科学的研究の応用
(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in the treatment of various diseases, such as neurological disorders.
Industry: The compound is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group plays a crucial role in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
類似化合物との比較
(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
(S)-4-(Aminomethyl)-1-ethylpyrrolidin-2-one: This compound has an ethyl group instead of a methyl group, which may influence its chemical properties and biological activities.
(S)-4-(Aminomethyl)-1-phenylpyrrolidin-2-one: The presence of a phenyl group can significantly alter the compound’s interactions with molecular targets.
(S)-4-(Aminomethyl)-1-propylpyrrolidin-2-one: The propyl group may affect the compound’s solubility and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of the aminomethyl group make it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(4S)-4-(aminomethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 |
InChIキー |
RYPUQUNUTILSAZ-YFKPBYRVSA-N |
異性体SMILES |
CN1C[C@@H](CC1=O)CN |
正規SMILES |
CN1CC(CC1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


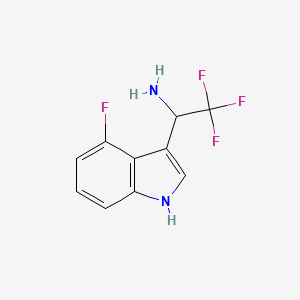
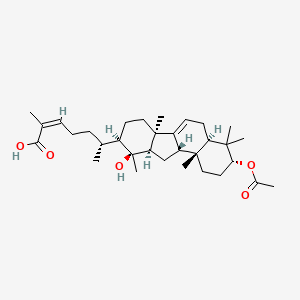
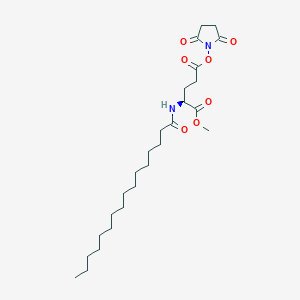
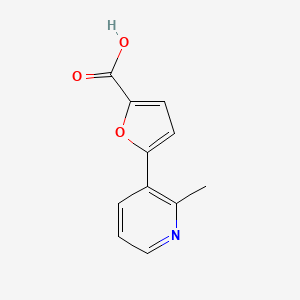


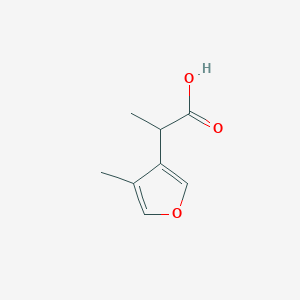
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,6-difluorobenzoate](/img/structure/B13058930.png)

![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)

![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)

![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)
